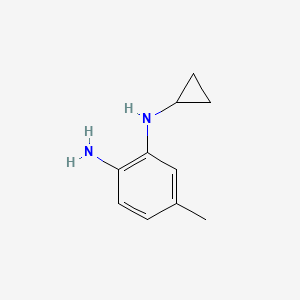

N1-cyclopropyl-5-methylbenzene-1,2-diamine

CAS No.: 1038842-80-6

Cat. No.: VC3088089

Molecular Formula: C10H14N2

Molecular Weight: 162.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1038842-80-6 |

|---|---|

| Molecular Formula | C10H14N2 |

| Molecular Weight | 162.23 g/mol |

| IUPAC Name | 2-N-cyclopropyl-4-methylbenzene-1,2-diamine |

| Standard InChI | InChI=1S/C10H14N2/c1-7-2-5-9(11)10(6-7)12-8-3-4-8/h2,5-6,8,12H,3-4,11H2,1H3 |

| Standard InChI Key | PHPIFJQMTFILQM-UHFFFAOYSA-N |

| SMILES | CC1=CC(=C(C=C1)N)NC2CC2 |

| Canonical SMILES | CC1=CC(=C(C=C1)N)NC2CC2 |

Introduction

Chemical Identity and Basic Properties

N1-cyclopropyl-5-methylbenzene-1,2-diamine is an aromatic diamine compound characterized by a cyclopropyl group attached to one nitrogen atom and a methyl substituent at the 5-position of the benzene ring. This compound has gained research interest as a potential intermediate in pharmaceutical synthesis and for its structural uniqueness among substituted benzene derivatives.

The compound is identified by CAS number 1038842-80-6 and possesses a molecular formula of C10H14N2 with a molecular weight of 162.23 g/mol. Its IUPAC name is 2-N-cyclopropyl-4-methylbenzene-1,2-diamine, reflecting its structural configuration where the cyclopropyl group is attached to the nitrogen at the 2-position and the methyl group occupies the 4-position of the benzene ring.

Key Identification Parameters

Table 1: Identification Parameters of N1-cyclopropyl-5-methylbenzene-1,2-diamine

| Parameter | Value |

|---|---|

| CAS Number | 1038842-80-6 |

| Molecular Formula | C10H14N2 |

| Molecular Weight | 162.23 g/mol |

| IUPAC Name | 2-N-cyclopropyl-4-methylbenzene-1,2-diamine |

| Standard InChI | InChI=1S/C10H14N2/c1-7-2-5-9(11)10(6-7)12-8-3-4-8/h2,5-6,8,12H,3-4,11H2,1H3 |

| Standard InChIKey | PHPIFJQMTFILQM-UHFFFAOYSA-N |

| SMILES | CC1=CC(=C(C=C1)N)NC2CC2 |

Structural Characteristics

The structure of N1-cyclopropyl-5-methylbenzene-1,2-diamine incorporates several distinctive features that define its chemical behavior and potential applications.

Core Structural Elements

The structure is defined by four key components:

-

A benzene ring serving as the central aromatic scaffold

-

Two amine groups (-NH2 and -NH-) in adjacent positions, creating the 1,2-diamine arrangement

-

A cyclopropyl group attached to one nitrogen atom (N1 position)

-

A methyl group at the 5-position of the benzene ring

| Compound | CAS Number | Key Structural Difference | Molecular Formula |

|---|---|---|---|

| N1-cyclopropyl-5-methylbenzene-1,2-diamine | 1038842-80-6 | Methyl at 5-position | C10H14N2 |

| N1-Cyclopropyl-6-methylbenzene-1,2-diamine | 1353945-54-6 | Methyl at 6-position | C10H14N2 |

Chemical Properties and Reactivity

As an aromatic diamine, N1-cyclopropyl-5-methylbenzene-1,2-diamine displays chemical properties characteristic of both aromatic compounds and amines, modified by the presence of the cyclopropyl and methyl substituents.

Biological Activity Insights

Structure-Activity Relationships

The biological activity of N1-cyclopropyl-5-methylbenzene-1,2-diamine can be partially inferred from structure-activity relationships observed in similar compounds. The diamine structure, combined with the cyclopropyl and methyl substituents, creates a unique electronic and steric environment that may interact with biological targets in specific ways.

Medicinal Chemistry Considerations

From a medicinal chemistry perspective, several structural features of N1-cyclopropyl-5-methylbenzene-1,2-diamine are noteworthy:

Research Status and Future Directions

Current Research Focuses

Research on this compound and its structural analogs highlights their roles in:

-

Development of novel synthetic methodologies

-

Exploration of structure-activity relationships

-

Investigation of reaction mechanisms involving diamine structures

Future Research Opportunities

Further studies on N1-cyclopropyl-5-methylbenzene-1,2-diamine could reveal:

-

Expanded applications in heterocyclic chemistry

-

More detailed pharmacological profiles

-

Novel synthetic routes with improved efficiency

-

Specific biological targets and mechanisms of action

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume